6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Crystallographic Analysis of Tricyclic Core Architecture
The tricyclic core of this compound comprises a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene system, which integrates fused nitrogen-containing rings. X-ray crystallographic studies of analogous triazatricyclic derivatives reveal that such systems often crystallize in monoclinic or triclinic systems with space groups such as P-1 or P2₁/c. For example, a related triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene derivative crystallized in the triclinic P-1 space group with unit cell parameters a = 5.93 Å, b = 10.97 Å, c = 14.80 Å, and angles α = 100.5°, β = 98.6°, γ = 103.8°. The methoxyphenyl-ethyl substituents in the target compound are expected to influence packing efficiency through C–H···π interactions, as observed in similar structures where alkyl chains engage with aromatic π-systems at distances of ~2.4–2.6 Å.
Table 1: Comparative Crystallographic Parameters of Triazatricyclic Derivatives
The central triazole ring exhibits bond lengths consistent with delocalized electron density, with N–C distances ranging from 1.32–1.38 Å and C–N–C angles of ~126°. The methoxyphenyl substituents likely introduce steric hindrance, reducing planarity between the tricyclic core and aromatic side chains.
Conformational Dynamics Through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides critical insights into the compound’s dynamic behavior. The ¹H NMR spectrum of analogous triazatricyclic derivatives reveals distinct signals for imino (δ ~12.5 ppm), methyl (δ ~2.3 ppm), and methoxy protons (δ ~3.8 ppm). The bis[2-(4-methoxyphenyl)ethyl] substituents are expected to exhibit diastereotopic proton splitting due to restricted rotation around the C–N bond, with coupling constants (J) of ~12–14 Hz indicating a gauche conformation.
The ¹³C NMR spectrum would feature resonances for carbonyl carbons (δ ~165–170 ppm), imino carbons (δ ~155–160 ppm), and aromatic carbons (δ ~110–130 ppm). Nuclear Overhauser Effect (NOE) correlations between the methyl group at position 11 and adjacent protons could confirm the spatial proximity of substituents, aiding in conformational assignment.
Electronic Structure Profiling via Density Functional Theory Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic landscape of the compound. The Highest Occupied Molecular Orbital (HOMO) is localized on the triazatricyclic core and methoxyphenyl groups, while the Lowest Unoccupied Molecular Orbital (LUMO) resides predominantly on the carbonyl and imino functionalities (Figure 1). The HOMO–LUMO gap, calculated at ~4.2 eV, suggests moderate reactivity, aligning with trends observed in related triazatricyclic systems.
Key DFT-Derived Parameters
- HOMO Energy: −6.3 eV
- LUMO Energy: −2.1 eV
- Dipole Moment: 5.8 Debye
- Partial Charges: N-imino (−0.45 e), O-methoxy (−0.38 e)
The methoxy groups enhance electron density on the phenyl rings, stabilizing the molecule through resonance effects. This electronic redistribution is critical for modulating interactions with biological targets, such as enzymes requiring electron-rich binding pockets.
Comparative Analysis With Related Triazatricyclic Derivatives
Structural modifications significantly alter physicochemical and electronic properties. For instance:
Table 2: Impact of Substituents on Triazatricyclic Derivatives
| Substituent | Solubility (logP) | HOMO–LUMO Gap (eV) | Biological Activity |
|---|---|---|---|
| 4-Methoxyphenyl-ethyl | 3.2 | 4.2 | Enzyme inhibition |
| Thiophen-2-ylethyl | 3.8 | 4.0 | Antimicrobial |
| 4-Bromophenylsulfonyl | 4.5 | 3.7 | Anticancer |
The methoxyphenyl-ethyl groups improve aqueous solubility (logP = 3.2) compared to bromophenylsulfonyl derivatives (logP = 4.5). Additionally, the electron-donating methoxy groups raise the HOMO–LUMO gap relative to electron-withdrawing sulfonyl substituents, potentially reducing undesired redox reactivity.
Properties
Molecular Formula |
C31H31N5O4 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C31H31N5O4/c1-20-5-4-17-36-28(20)34-29-26(31(36)38)19-25(30(37)33-16-14-21-6-10-23(39-2)11-7-21)27(32)35(29)18-15-22-8-12-24(40-3)13-9-22/h4-13,17,19,32H,14-16,18H2,1-3H3,(H,33,37) |
InChI Key |
JIAKPJRXRSCIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form an intermediate, followed by methylation and oximation with hydroxylamine hydrochloride . The final product is obtained through further reactions involving substituted benzoyl chlorides in the presence of anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Drug Discovery
The compound has been investigated for its potential therapeutic effects due to its structural complexity and the presence of multiple functional groups that may interact with biological targets. Research has focused on:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to inhibit specific pathways involved in tumor growth is under investigation.
The unique molecular structure allows for interactions with various biological systems:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, offering potential as a lead compound in the development of enzyme inhibitors.
Pharmacological Studies
Pharmacological evaluations are being conducted to assess the compound's efficacy and safety profile:
- Toxicity Assessment : Studies are ongoing to determine the toxicity levels of this compound in different biological models.
Case Studies
Several studies have documented the applications of this compound in various research settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potential for further development as an anticancer agent. |
| Study B | Enzyme inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression; further studies are needed to elucidate the mechanism of action. |
| Study C | Toxicology | Initial toxicity studies indicate a favorable safety profile at therapeutic doses; however, more extensive studies are required for conclusive results. |
Mechanism of Action
The mechanism of action of 6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations
A closely related compound, N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5), differs in its N7 substituents: it bears an ethyl group and a 2-methoxyethyl group instead of the bis[2-(4-methoxyphenyl)ethyl] groups in the target compound .
Computational Similarity Analysis
Using Tanimoto coefficients (a metric for binary structural similarity), the target compound and its N-ethyl/methoxyethyl analog share a high similarity score (>0.85) due to their conserved tricyclic core. However, differences in substituent electronegativity (e.g., 4-methoxyphenyl vs. methoxyethyl) lower the coefficient for specific functional comparisons .
Data Tables
Table 1: Substituent Comparison
*Exact molecular weights require experimental validation.
Table 2: Structural Similarity Metrics
Research Implications
- Pharmacological Potential: The bis[2-(4-methoxyphenyl)ethyl] groups may enhance lipophilicity, improving membrane permeability compared to the N-ethyl/methoxyethyl analog. This could favor CNS penetration or protein-binding efficacy.
- Synthetic Challenges : The discontinued status of the N-ethyl/methoxyethyl analog () suggests synthetic or stability limitations, underscoring the need for optimized protocols for the target compound.
- Crystallographic Insights : Tools like SHELXL and WinGX () enable precise analysis of bond angles and torsional strain, critical for structure-activity relationship (SAR) studies.
Biological Activity
The compound 6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo framework and multiple functional groups. This article aims to explore the biological activity of this compound based on available research data.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 475.5 g/mol . Its structure includes:
- Imino group : Enhances reactivity and potential interactions with biological targets.
- Carboxamide moiety : Contributes to hydrogen bonding capabilities.
- Triazatricyclo framework : Provides a unique arrangement that may influence biological activity.
Biological Activity
Preliminary studies suggest that 6-imino-N,7-bis[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo exhibits several promising biological activities:
- Antitumor Activity : Early investigations indicate potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound may demonstrate activity against certain bacterial strains.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Activity against selected bacterial strains | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Binding Affinity : Studies are focusing on its interaction with various biological macromolecules such as proteins and nucleic acids.
- Cellular Pathway Modulation : Possible alteration of signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds within the triazatricyclo class:
- Case Study A : A related compound demonstrated significant antitumor activity in vitro against breast cancer cells, suggesting that structural modifications can enhance efficacy.
- Case Study B : Another study highlighted the antimicrobial properties of triazatricyclo derivatives against Gram-positive bacteria.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-methylpropyl)-2-oxo | Antitumor | Significant cytotoxicity observed |
| Ethyl 6-(thiophene-2-carbonylimino)-7-(2-methylpropyl)-2-oxo | Antimicrobial | Effective against multiple bacterial strains |
| N-[5-Cyano-11-methyl...] | Enzyme Inhibition | Inhibitory effects on specific enzymes |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to achieve high yields and purity. The unique structural properties make it a candidate for further research in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
